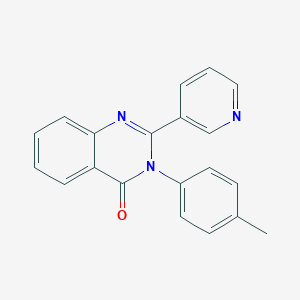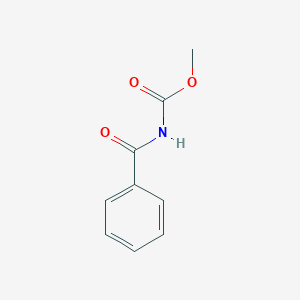
methyl benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl benzoylcarbamate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers. This compound is synthesized from benzoylcarbamic acid and methanol. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl benzoylcarbamate can be synthesized through the esterification of benzoylcarbamic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of benzoylcarbamic acid methyl ester can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester.
Chemical Reactions Analysis
Types of Reactions
methyl benzoylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoylcarbamic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Benzoylcarbamic acid and methanol.
Reduction: Benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
methyl benzoylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of benzoylcarbamic acid methyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of benzoylcarbamic acid and methanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
methyl benzoylcarbamate can be compared with other esters such as ethyl benzoate and methyl acetate. While all these compounds share the ester functional group, benzoylcarbamic acid methyl ester is unique due to the presence of the benzoylcarbamic acid moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in research and industry.
List of Similar Compounds
- Ethyl benzoate
- Methyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl N-benzoylcarbamate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
YBCCANQGQBCDKC-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


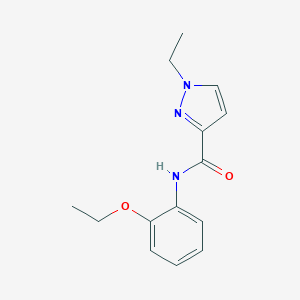
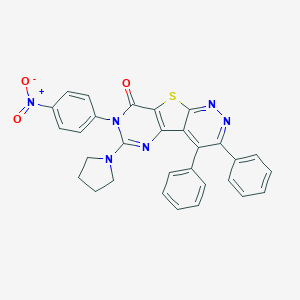
![3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)
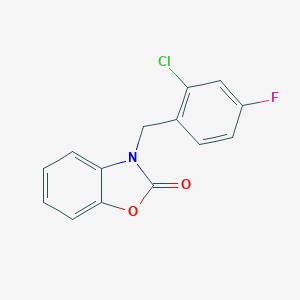
![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
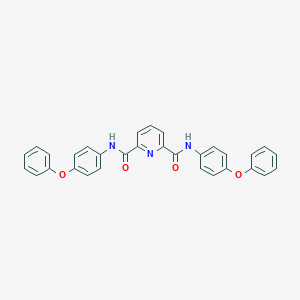
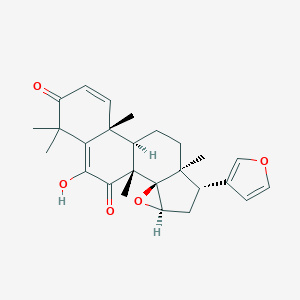
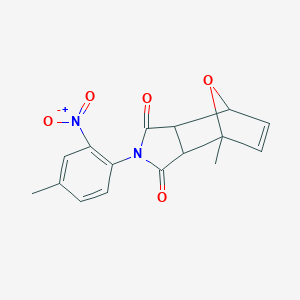
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B224094.png)
![2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B224098.png)
